N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride
Overview
Description
N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with piperidine derivatives. One common method includes the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride is unique due to its specific structural features that allow it to interact effectively with biological targets, making it a promising candidate for drug development and other applications .
Properties
IUPAC Name |
N-piperidin-4-yl-1,3-benzothiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S.ClH/c1-2-4-11-10(3-1)15-12(16-11)14-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLNHIGGHHXLTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC3=CC=CC=C3S2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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